n-(4-Chlorophenethyl)-2-methylbutan-1-amine
Description
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a 4-chlorophenethyl group attached to a 2-methylbutan-1-amine backbone
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI Key |
MXYOOWCGQVWQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of n-(4-Chlorophenethyl)-2-methylbutan-1-amine typically involves constructing the core amine structure via multi-step organic reactions, including halogenation of phenethyl derivatives, alkylation, and reductive amination. The key challenges include selective halogenation, controlling regioselectivity, and achieving high yields of the target compound with minimal side products.
Preparation via Reductive Amination of Corresponding Ketones or Aldehydes
- Step 1: Synthesis of a suitable ketone or aldehyde precursor, such as 4-chlorophenethyl ketone or aldehyde.
- Step 2: Reductive amination with methylbutan-1-amine or its derivatives, using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of catalysts.
- Solvent: Methanol or ethanol
- Catalyst: Acidic conditions, e.g., acetic acid
- Temperature: Room temperature to 50°C
- Duration: 12-24 hours
- This approach allows for the introduction of the phenethyl group with a 4-chloro substitution, followed by reductive amination to form the primary amine.
- Purification typically involves extraction and column chromatography.
Halogenation of Phenethyl Precursors
- Step 1: Starting from 4-chlorophenethyl derivatives, selective halogenation at the terminal or aromatic positions is performed.
- Step 2: Halogenation can be achieved via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.
- Solvent: Acetone or dichloromethane
- Reagent: NCS or NBS
- Catalyst: A radical initiator such as AIBN (azobisisobutyronitrile)
- Temperature: 0°C to room temperature
- Duration: Several hours
- Selectivity is crucial; thus, reaction parameters are optimized to favor mono-halogenation.
- The halogenated phenethyl intermediates serve as key building blocks for subsequent amination steps.
Amidation and Alkylation Approaches
- Step 1: Alkylation of amines with halogenated phenethyl derivatives via nucleophilic substitution.
- Step 2: Use of bases such as potassium carbonate or sodium hydride to facilitate SN2 reactions.
- Step 3: Subsequent reduction or methylation steps to obtain the final amine.
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Elevated (around 80°C)
- Duration: 12-24 hours
- Alkylation often employs halogenated intermediates to introduce the phenethyl moiety onto the amine.
- Purification involves extraction and chromatography.
Advanced Catalytic and Photocatalytic Methods
Recent research indicates the potential of photocatalytic hydroaminoalkylation techniques for constructing complex amines efficiently:
- Photocatalytic Hydroaminoalkylation: Using visible-light photocatalysis to add amino groups across styrene derivatives, which can be adapted to phenethyl substrates.
- Reaction Conditions: Use of photocatalysts such as iridium or ruthenium complexes, under blue LED irradiation in solvents like DMF or acetonitrile.
- Advantages: Mild conditions, high regioselectivity, and functional group tolerance.
- A study demonstrated the hydroaminoalkylation of styrenes with secondary amines under photocatalytic conditions, which could be tailored to synthesize This compound by selecting appropriate phenethyl precursors.
Purification and Characterization
- Purification Techniques: Flash chromatography on silica gel, reversed-phase chromatography, or recrystallization.
- Characterization: Confirmed via NMR spectroscopy, HRMS, and IR spectroscopy to ensure purity and structural integrity.
Summary of Key Reagents and Conditions
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| Halogenation | N-Chlorosuccinimide (NCS), N-bromosuccinimide (NBS), radical initiator, acetone/DCM, 0°C to RT | Selective halogenation of phenethyl derivatives |
| Alkylation | Halogenated phenethyl derivative, base (K2CO3, NaH), DMF, 80°C | Nucleophilic substitution to attach phenethyl group |
| Reductive Amination | Amine precursor, aldehyde/ketone, NaBH3CN, acetic acid, MeOH, RT to 50°C | Formation of primary amine |
| Photocatalysis | Photocatalyst (Ir, Ru), blue LED, solvent (DMF, MeCN), room temperature | Mild, selective amination |
Research Findings and Data Tables
Recent studies highlight the efficiency of photocatalytic hydroaminoalkylation for complex amine synthesis, with yields often exceeding 80% under optimized conditions. Halogenation reactions demonstrate high regioselectivity with minimal over-halogenation, as confirmed by NMR and HRMS data.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenethyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenethyl group.
Common Reagents and Conditions
Lithiation: t-Butyllithium in dry tetrahydrofuran at -60°C to 0°C.
Electrophilic Trapping: Benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, benzaldehyde.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by electrophilic trapping yields substituted ureas .
Scientific Research Applications
N-(4-Chlorophenethyl)-2-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenethyl)-2-methylbutan-1-amine
- N-(4-Bromophenethyl)-2-methylbutan-1-amine
- N-(4-Fluorophenethyl)-2-methylbutan-1-amine
Uniqueness
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is unique due to the presence of the 4-chlorophenethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
N-(4-Chlorophenethyl)-2-methylbutan-1-amine, also known as 4-chloro-N-(2-methylbutyl)benzamine, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a chlorophenyl group attached to a branched amine, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 227.73 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | 3.5 |
This compound exhibits several pharmacological effects primarily through its interaction with neurotransmitter systems and various receptor pathways. The compound's structure suggests potential activity as a monoamine transporter inhibitor, which could influence serotonin and dopamine levels in the brain.
Histamine Receptor Interaction
Research indicates that compounds similar to this compound may act as histamine receptor antagonists. Histamine receptors (H1R, H2R, H3R, H4R) play crucial roles in inflammatory responses and neurotransmission. For instance, antagonists of H1R have been used to treat allergic reactions and other histamine-mediated pathologies .
Case Studies
- Neuroprotective Effects : A study exploring the neuroprotective properties of chlorinated phenethylamines found that derivatives could reduce neurotoxicity in models of Alzheimer's disease. The mechanism was attributed to their ability to modulate neurotransmitter release and inhibit oxidative stress pathways .
- Anticancer Activity : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, halogenated derivatives were found to inhibit cell viability in prostate cancer cells significantly . Such findings suggest that this compound may possess similar anticancer properties.
Toxicity and Safety Profile
The safety and toxicity profile of this compound is not extensively documented; however, preliminary studies indicate that compounds with similar structures can exhibit acute toxicity at higher concentrations. Toxicity assessments typically involve evaluating the compound's effects on cellular viability and potential mutagenicity .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuroprotection | Reduces neurotoxicity in Alzheimer's models |
| Anticancer | Significant cytotoxicity against prostate cancer cells |
| Histamine Receptor Antagonism | Potential for treating allergic reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Chlorophenethyl)-2-methylbutan-1-amine, and what factors influence yield and purity?
- Methodological Answer : A two-step approach is commonly employed: (1) alkylation of 4-chlorophenethylamine with 2-methylbutan-1-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the branched chain, followed by (2) purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry (1:1.2 amine:alcohol ratio) and reaction temperature (0°C to room temperature). Impurities often arise from incomplete alkylation or byproduct formation due to excess alcohol; GC-MS monitoring is recommended for real-time analysis .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include a triplet at δ 2.6–2.8 ppm (CH2 adjacent to the amine), a multiplet at δ 7.2–7.4 ppm (aromatic protons from the 4-chlorophenyl group), and a doublet of doublets at δ 1.4–1.6 ppm (methyl branching).
- 13C NMR : Peaks at ~45 ppm (amine-bearing carbon) and 140 ppm (aromatic carbons adjacent to chlorine) are diagnostic.
- HRMS : Exact mass calculation (e.g., C13H19ClN) should match observed [M+H]+ ions (e.g., 224.1205). Discrepancies >2 ppm suggest impurities or incorrect functionalization .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound, and how can molecular docking inform experimental design?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s 3D structure to identify reactive sites. Molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT2A) evaluates binding affinity (ΔG). For example, a docking score ≤−7.0 kcal/mol suggests strong interaction, prompting in vitro assays (e.g., radioligand binding). Comparative analysis with analogs (e.g., 4-fluorophenethyl derivatives) can reveal substituent effects on activity .
Q. How do reaction conditions (solvent, catalyst) affect the stereochemical outcome of this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, producing a single stereoisomer, while protic solvents (e.g., ethanol) may lead to racemization. Chiral catalysts like (R)-BINAP in palladium-mediated couplings can induce enantioselectivity (>90% ee). Kinetic studies (via CD spectroscopy) show that steric hindrance from the 2-methyl group slows epimerization, stabilizing the desired configuration .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound analogs?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences in IC50 measurements). Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) can validate results. For example, conflicting serotonin transporter inhibition data (Ki = 50 nM vs. 200 nM) may reflect differences in membrane preparation or radioligand purity .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Primary neuronal cultures (rat cortical neurons) are ideal for assessing acute effects on neurotransmitter release (via microdialysis). For receptor specificity, HEK293 cells transfected with human monoamine transporters (DAT, SERT) enable competitive uptake assays. Dose-response curves (0.1–100 μM) should include positive controls (e.g., cocaine for DAT) and negative controls (vehicle-only) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
